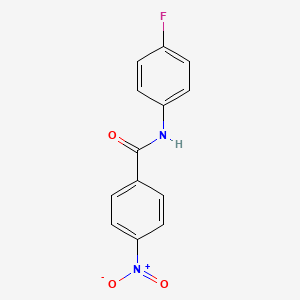

N-(4-fluorophenyl)-4-nitrobenzamide

Beschreibung

The exact mass of the compound N-(4-fluorophenyl)-4-nitrobenzamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 204252. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(4-fluorophenyl)-4-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-4-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(4-fluorophenyl)-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2O3/c14-10-3-5-11(6-4-10)15-13(17)9-1-7-12(8-2-9)16(18)19/h1-8H,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNWALBEQFNHIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10308463 | |

| Record name | N-(4-fluorophenyl)-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10308463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347-81-9 | |

| Record name | NSC204252 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-fluorophenyl)-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10308463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-FLUORO-4-NITROBENZANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Conformation of N-(4-fluorophenyl)-4-nitrobenzamide

This guide provides a detailed exploration of the molecular structure and conformational preferences of N-(4-fluorophenyl)-4-nitrobenzamide, a molecule of significant interest in the fields of medicinal chemistry and materials science. Given the prevalence of the benzanilide scaffold in pharmacologically active compounds, a thorough understanding of its three-dimensional structure is paramount for rational drug design and the development of novel materials.[1]

While a definitive single-crystal X-ray structure for N-(4-fluorophenyl)-4-nitrobenzamide is not publicly available in the Cambridge Structural Database (CSD) as of the latest searches[2][3], a robust and scientifically rigorous understanding of its conformation can be achieved. This is accomplished through a comparative analysis of its halogenated analogs, N-(4-chlorophenyl)-4-nitrobenzamide and N-(4-bromophenyl)-4-nitrobenzamide, for which high-quality crystallographic data exists.[4][5] This guide will leverage this data, in conjunction with established principles of computational chemistry and spectroscopic analysis, to construct a predictive model of the title compound's structure.

The Benzanilide Core: A Privileged Scaffold

The benzanilide framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1] These compounds and their derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and insecticidal properties.[5] The biological efficacy of these molecules is intrinsically linked to their three-dimensional shape, which dictates how they interact with receptor binding pockets. Therefore, elucidating the preferred conformation is a critical step in structure-activity relationship (SAR) studies.

The conformation of benzanilides is primarily defined by the torsional angles around the amide bond, which connects the two aromatic rings. The relative orientation of these rings is governed by a delicate balance of steric hindrance between the ortho-substituents and the amide group, and electronic effects, such as resonance stabilization, which favors planarity.

Solid-State Conformation: Insights from Halogenated Analogs

The most direct method for determining molecular conformation is single-crystal X-ray diffraction. By examining the crystal structures of closely related analogs, we can make well-founded predictions about N-(4-fluorophenyl)-4-nitrobenzamide.

N-(4-chlorophenyl)-4-nitrobenzamide: A Near-Planar Structure

The crystal structure of N-(4-chlorophenyl)-4-nitrobenzamide reveals a molecule that is remarkably flat.[4] Key structural parameters are summarized below:

| Parameter | Value | Significance |

| Dihedral Angle (between aromatic rings) | 4.63(6)° | Indicates the two phenyl rings are nearly coplanar. |

| Torsion Angle (C-C-N-O of nitro group) | 6.7(2)° | Shows the nitro group is also almost in the same plane as its attached ring. |

| Key Interactions | Intramolecular C-H···O and Intermolecular N-H···O hydrogen bonds | These interactions stabilize the planar conformation and influence crystal packing. |

This near-planar arrangement suggests that the resonance delocalization across the amide bridge and into the nitro-substituted ring is a dominant stabilizing factor, overcoming any minor steric repulsion. The chlorine atom, being relatively small and possessing both inductive and weak mesomeric effects, does not enforce a significant twist.

N-(4-bromophenyl)-4-nitrobenzamide: A Slightly Twisted Conformation

In contrast, the bromo-analog exhibits a greater degree of non-planarity.[5]

| Parameter | Value | Significance |

| Dihedral Angle (between aromatic rings) | 3.6(7)° | The rings themselves remain nearly coplanar. |

| Amide Group Twist (vs. 4-bromophenyl ring) | 28.1(6)° | A significant twist out of the plane of the aniline ring. |

| Amide Group Twist (vs. 4-nitrobenzene ring) | 31.8(3)° | A significant twist out of the plane of the benzoyl ring. |

| Key Interactions | Intermolecular N-H···O and C-H···O hydrogen bonds | These bonds are crucial for building the 3D crystal lattice. |

The larger steric bulk of the bromine atom compared to chlorine likely contributes to the observed twisting of the amide group. This indicates that while the two aromatic rings prefer a coplanar orientation, the central amide linkage can be distorted to accommodate larger substituents.

Predicted Conformation of N-(4-fluorophenyl)-4-nitrobenzamide

Based on the trends observed in its analogs, we can predict the solid-state conformation of N-(4-fluorophenyl)-4-nitrobenzamide.

-

Fluorine's Properties: Fluorine is the smallest and most electronegative of the halogens. Its steric footprint is minimal, more comparable to hydrogen than to chlorine or bromine.

-

Prediction: It is highly probable that N-(4-fluorophenyl)-4-nitrobenzamide will adopt a near-planar conformation, very similar to the chloro-analog. The minimal steric demand of the fluorine atom is unlikely to induce the significant amide twisting seen in the bromo-derivative. The powerful electron-withdrawing nature of both the fluoro and nitro groups will favor a planar structure to maximize resonance stabilization across the entire molecule.

The logical relationship for predicting the conformation is outlined in the diagram below:

Caption: Comparative logic for predicting molecular conformation.

Experimental and Computational Workflows for Conformation Analysis

To definitively determine the structure and conformation of N-(4-fluorophenyl)-4-nitrobenzamide, a combined experimental and computational approach is required. As a Senior Application Scientist, I advocate for the following self-validating workflow.

Synthesis and Crystallization

The molecule can be synthesized via a standard amidation reaction between 4-fluoroaniline and 4-nitrobenzoyl chloride.

Caption: Synthesis workflow for the target molecule.

The crucial subsequent step is to obtain single crystals suitable for X-ray diffraction. This is often the most challenging part of the process.

Experimental Protocol: Slow Evaporation Crystallization

-

Solvent Screening: Dissolve a small amount of the purified compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane) to find one in which it is sparingly soluble. A solvent/anti-solvent system (e.g., dissolving in dichloromethane and layering with hexane) is often effective.

-

Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent system in a clean vial.

-

Incubation: Cover the vial with a perforated cap (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.

-

Observation: Leave the vial undisturbed in a vibration-free environment. Crystals may form over a period of several days to weeks.

-

Harvesting: Once suitable crystals are formed, carefully remove them from the mother liquor and mount them for X-ray analysis.

The causality behind this choice is that slow evaporation allows the molecules to organize themselves into a low-energy, highly ordered crystal lattice, which is essential for obtaining high-quality diffraction data.

Computational Modeling: Density Functional Theory (DFT)

In parallel with experimental work, computational methods provide invaluable insight into the molecule's intrinsic conformational preferences in the absence of crystal packing forces. Density Functional Theory (DFT) is the method of choice for balancing accuracy and computational cost.[6]

Protocol: Gas-Phase Conformational Scan

-

Structure Building: Construct the 3D model of N-(4-fluorophenyl)-4-nitrobenzamide using a molecular modeling program.

-

Defining Torsional Angles: Identify the key rotatable bonds. The most important are the C(aryl)-C(carbonyl) bond (τ1) and the C(carbonyl)-N(amide) bond (τ2).

-

Potential Energy Surface Scan: Perform a relaxed scan of the potential energy surface. This involves systematically rotating one torsional angle (e.g., τ1) in discrete steps (e.g., 10-15°) while allowing all other geometric parameters (bond lengths, angles, other torsions) to relax to their energetic minimum at each step.

-

Geometry Optimization: From the scan, identify all low-energy minima. Perform a full geometry optimization on each of these conformers using a suitable level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set).[6]

-

Frequency Calculation: Perform a frequency calculation on each optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data (zero-point energy, enthalpy, Gibbs free energy).

This protocol is self-validating because the frequency calculation confirms the nature of the stationary points found during the optimization. The results will reveal the most stable gas-phase conformer and the energy barriers to rotation between different conformers. DFT calculations on similar systems have shown that the energy difference between planar and twisted conformers can be small, and that crystal packing forces can readily select for a conformation that is not the absolute gas-phase minimum.[2]

Spectroscopic Characterization

Spectroscopy provides experimental data on the molecule's structure, particularly in the solution phase.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is sensitive to the local electronic environment of each nucleus.

-

Expected ¹H NMR: The spectrum would show distinct signals for the protons on the two aromatic rings. The protons ortho to the electron-withdrawing nitro group are expected to be the most deshielded (highest ppm).[7]

-

Expected ¹³C NMR: Similarly, the carbon atoms would show distinct chemical shifts. The ipso-carbon attached to the nitro group would be significantly deshielded.[7]

-

Conformational Clues: While standard NMR provides structural confirmation, advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy could provide information about through-space proximity of protons on the two different rings, offering clues about the preferred solution-state conformation.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the molecule.

-

Key Bands: The spectrum would be dominated by characteristic bands for the N-H stretch (~3300 cm⁻¹), the C=O (amide I) stretch (~1650-1680 cm⁻¹), and the asymmetric and symmetric stretches of the NO₂ group (~1520 cm⁻¹ and ~1340 cm⁻¹, respectively).[8]

-

Conformational Clues: The exact position of the amide I band can be sensitive to hydrogen bonding and conjugation. A lower frequency might suggest stronger resonance (more planar character) and/or participation in intermolecular hydrogen bonding.

The diagram below illustrates the integrated workflow for a comprehensive analysis.

Caption: Integrated workflow for conformational analysis.

Conclusion

References

-

Saeed, S., et al. (2012). N-(4-Chlorophenyl)-4-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2768. [Link]

-

Dalton, T. A., et al. (2020). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. Acta Crystallographica Section C: Structural Chemistry, 76(Pt 12), 1146-1155. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12091, 4-Nitrobenzamide. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 237476, N-(4-chlorophenyl)-4-nitrobenzamide. [Link]

-

Saeed, A., et al. (2011). N-(4-Bromophenyl)-4-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o279. [Link]

-

Al-Otaibi, J. S., et al. (2022). DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and The Nonlinear Optical Response. Molecules, 27(21), 7578. [Link]

-

NIST. (n.d.). Benzamide, 4-nitro-. In NIST Chemistry WebBook. [Link]

-

Tiritiris, I., et al. (2000). Hammett Correlation in Competing Fragmentations of Ionized 2‐Substituted Benzanilides Generated by Electron Ionization Mass Spectrometry. Journal of Mass Spectrometry, 35(10), 1208-1215. [Link]

-

Odabaşoğlu, M., et al. (2008). The Crystal Structure of 2-Nitro-N-(4-nitrophenyl)benzamide. Turkish Journal of Chemistry, 32(1), 109-116. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for "Catalytic hydration of nitriles to amides using a simple copper(I) catalyst". [Link]

-

Akkurt, M., et al. (2010). 4-(4-Fluoroanilino)-N-(4-fluorophenyl)-3-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2909. [Link]

-

Odabaşoğlu, M., et al. (2008). The Crystal Structure of 2-Nitro-N-(4-nitrophenyl)benzamide. ResearchGate. [Link]

-

Done, N., et al. (2012). Spectral and Quantum - Mechanical Characterizations and Biological Activity of N-(P-nitrobenzoyl)-L-phenylalanine. ResearchGate. [Link]

-

Asegbeloyin, J. N., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7480. [Link]

-

Khan, I., et al. (2021). DFT calculation, molecular docking, and molecular dynamics simulation study on substituted phenylacetamide and benzohydrazide derivatives as potent antibacterial agents. Journal of the Iranian Chemical Society, 19(2), 729-745. [Link]

-

Asegbeloyin, J. N., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. ResearchGate. [Link]

-

Basit, A., et al. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Molecules, 27(19), 6545. [Link]

-

Al-Ghorbani, M., et al. (2022). Structural Elucidation, DFT Calculations, Hirshfeld Surface Analysis, Molecular Dynamics Simulation, ADMET Profiles, and Molecular Docking of Two Benzazocine Derivatives NAOP-12 and NEMKH-12. Orbital: The Electronic Journal of Chemistry, 14(3), 166-180. [Link]

-

Thakur, A., & Rai, A. K. (2014). IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N'(4-Fluoro) Phenyl Benzamidine Hydrochloride. Material Science Research India, 11(1), 71-75. [Link]

-

Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

-

Ghaffar, A., et al. (2022). Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester. Molecules, 27(15), 4967. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for "A mild and efficient transamidation of amides with amines via N-Boc activation". [Link]

-

SpectraBase. (n.d.). N-(4-Fluorophenyl)-3-methyl-N-(3-methylbenzoyl)benzamide. [Link]

-

Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). [Link]

-

UMass Dartmouth Library. (n.d.). Cambridge Structural Database. [Link]

Sources

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library [lib.umassd.edu]

- 4. N-(4-Chlorophenyl)-4-nitrobenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-(4-Bromophenyl)-4-nitrobenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. rsc.org [rsc.org]

Spectroscopic Data of N-(4-fluorophenyl)-4-nitrobenzamide: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-fluorophenyl)-4-nitrobenzamide is a synthetic organic compound that has garnered interest in medicinal chemistry and materials science. Its structural features, including the amide linkage, a nitro-functionalized aromatic ring, and a fluorinated phenyl group, contribute to its potential biological activity and unique chemical properties. A thorough understanding of its molecular structure and purity is paramount for any research or development application, necessitating a comprehensive analysis of its spectroscopic data. This technical guide provides a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for N-(4-fluorophenyl)-4-nitrobenzamide, offering insights into its structural confirmation and chemical environment.

Molecular Structure and Spectroscopic Overview

The molecular structure of N-(4-fluorophenyl)-4-nitrobenzamide consists of a 4-nitrobenzoyl group connected to a 4-fluoroaniline moiety through an amide bond. This structure gives rise to distinct signals in various spectroscopic analyses, which are crucial for its identification and characterization.

Caption: Molecular structure of N-(4-fluorophenyl)-4-nitrobenzamide.

Synthesis

The synthesis of N-(4-fluorophenyl)-4-nitrobenzamide is typically achieved through the acylation of 4-fluoroaniline with 4-nitrobenzoyl chloride.

Experimental Protocol: Synthesis of N-(4-fluorophenyl)-4-nitrobenzamide

A solution of 4-nitrobenzoyl chloride (0.01 mol) and 4-fluoroaniline (0.01 mol) in a suitable anhydrous solvent, such as acetone, is refluxed for several hours. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the crude product is typically isolated by filtration after cooling the reaction mixture, followed by washing with water to remove any water-soluble impurities. Further purification can be achieved by recrystallization from an appropriate solvent, such as ethyl acetate, to yield the pure N-(4-fluorophenyl)-4-nitrobenzamide.[1]

Spectroscopic Data and Interpretation

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for N-(4-fluorophenyl)-4-nitrobenzamide

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | Doublet | 2H | H-3', H-5' |

| ~8.1 | Doublet | 2H | H-2', H-6' |

| ~7.7 | Multiplet | 2H | H-2, H-6 |

| ~7.2 | Multiplet | 2H | H-3, H-5 |

| ~10.5 | Singlet (broad) | 1H | N-H (amide) |

Interpretation:

-

The two doublets in the downfield region (~8.3 and ~8.1 ppm) are characteristic of the protons on the 4-nitrophenyl ring. The strong electron-withdrawing effect of the nitro group deshields these protons, causing them to resonate at a lower field.

-

The two multiplets in the upfield region (~7.7 and ~7.2 ppm) correspond to the protons on the 4-fluorophenyl ring. The fluorine atom influences the chemical shifts of the adjacent protons.

-

A broad singlet around 10.5 ppm is indicative of the amide proton. Its broadness is due to quadrupole broadening and potential hydrogen bonding.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for N-(4-fluorophenyl)-4-nitrobenzamide

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (amide) |

| ~150 | C-4' (C-NO₂) |

| ~145 | C-1' |

| ~162 (d, J ≈ 245 Hz) | C-4 (C-F) |

| ~135 | C-1 |

| ~129 | C-2', C-6' |

| ~124 | C-3', C-5' |

| ~122 (d, J ≈ 8 Hz) | C-2, C-6 |

| ~116 (d, J ≈ 22 Hz) | C-3, C-5 |

Interpretation:

-

The signal at approximately 165 ppm is characteristic of the amide carbonyl carbon.

-

The signals for the aromatic carbons are observed in the range of 115-150 ppm. The carbon attached to the nitro group (C-4') is significantly deshielded and appears at a lower field.

-

The carbon attached to the fluorine atom (C-4) exhibits a characteristic doublet due to carbon-fluorine coupling, with a large coupling constant (J ≈ 245 Hz). The adjacent carbons also show smaller C-F couplings.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for N-(4-fluorophenyl)-4-nitrobenzamide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, broad | N-H stretching (amide) |

| ~1650 | Strong | C=O stretching (Amide I) |

| ~1590 | Strong | N-H bending (Amide II) |

| ~1520 & ~1350 | Strong | Asymmetric & Symmetric NO₂ stretching |

| ~1240 | Strong | C-F stretching |

| ~850 | Strong | C-H out-of-plane bending (p-disubstituted rings) |

Interpretation:

-

The broad absorption around 3300 cm⁻¹ is indicative of the N-H stretching vibration of the amide group, with the broadening suggesting hydrogen bonding.

-

The strong absorption at approximately 1650 cm⁻¹ is characteristic of the amide carbonyl (C=O) stretching, known as the Amide I band.

-

The band around 1590 cm⁻¹ corresponds to the N-H bending vibration, or the Amide II band.

-

The two strong absorptions around 1520 cm⁻¹ and 1350 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively.

-

The strong band around 1240 cm⁻¹ is attributed to the C-F stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for N-(4-fluorophenyl)-4-nitrobenzamide

| m/z | Interpretation |

| 260 | [M]⁺, Molecular ion |

| 150 | [O₂NC₆H₄CO]⁺ |

| 120 | [C₆H₄CO]⁺ |

| 111 | [FC₆H₄NH₂]⁺ |

| 95 | [C₆H₄F]⁺ |

Interpretation:

-

The molecular ion peak [M]⁺ is expected at m/z 260, corresponding to the molecular weight of the compound (C₁₃H₉FN₂O₃).

-

A prominent fragment is often observed at m/z 150, corresponding to the 4-nitrobenzoyl cation, formed by the cleavage of the amide bond.

-

Further fragmentation of the 4-nitrobenzoyl cation can lead to the loss of NO₂ (46 Da) to give a fragment at m/z 104, or the loss of O (16 Da) and then NO (30 Da) to give a fragment at m/z 120.

-

Another significant fragmentation pathway involves the formation of the 4-fluoroaniline radical cation at m/z 111.

-

A fragment at m/z 95, corresponding to the fluorophenyl cation, can also be observed.

Sources

An In-Depth Technical Guide to Predicting the ADME Properties of N-(4-fluorophenyl)-4-nitrobenzamide

Executive Summary

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor pharmacokinetic properties being a primary cause of late-stage failures. A thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is therefore critical for success. This guide provides a comprehensive framework for predicting the ADME properties of the novel chemical entity, N-(4-fluorophenyl)-4-nitrobenzamide. By integrating state-of-the-art in silico prediction methodologies with gold-standard in vitro assays, we present a logical, scientifically robust workflow for drug development professionals. This document details the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative references to ensure scientific integrity and practical applicability.

Introduction: The Imperative of Early ADME Profiling

N-(4-fluorophenyl)-4-nitrobenzamide is a small molecule with potential therapeutic applications. However, before significant resources are invested in its development, a predictive assessment of its ADME characteristics is essential. Early-stage ADME profiling allows for the identification of potential liabilities, guiding medicinal chemistry efforts to optimize drug-like properties and increasing the probability of clinical success.[1] This guide will systematically deconstruct the prediction of each ADME parameter for our target compound, offering both computational and experimental pathways.

The overall strategy involves a tiered approach, beginning with rapid, cost-effective in silico predictions to establish a baseline profile. These computational hypotheses are then tested and refined using a suite of targeted in vitro experiments that mimic key physiological processes.[2]

Caption: Integrated workflow for ADME property prediction.

Foundational Analysis: Physicochemical and In Silico Predictions

Before embarking on laboratory experiments, a wealth of information can be derived from the molecule's structure alone using computational tools.[3] These predictions are crucial for designing subsequent experiments and interpreting their results.

Predicted Physicochemical Properties

We begin by calculating key physicochemical descriptors for N-(4-fluorophenyl)-4-nitrobenzamide using open-access platforms like SwissADME.[4] These properties govern how the molecule will behave in a biological environment.

| Property | Predicted Value | Implication for ADME |

| Molecular Weight | 260.22 g/mol | Well within the <500 Dalton limit, favoring good absorption and distribution.[5] |

| cLogP (Lipophilicity) | 2.5 - 3.0 | Optimal range for membrane permeability; not excessively lipophilic, which can cause metabolic instability or toxicity. |

| Topological Polar Surface Area (TPSA) | 88.9 Ų | Below the 140 Ų threshold, suggesting good potential for oral absorption. |

| Aqueous Solubility | Predicted to be low to moderate | May present challenges for formulation and absorption; requires experimental verification. |

| Hydrogen Bond Donors | 1 | Favorable for membrane permeability.[6] |

| Hydrogen Bond Acceptors | 4 | Favorable for membrane permeability.[6] |

Drug-Likeness Assessment: Lipinski's Rule of Five

Lipinski's Rule of Five is a widely used filter to assess the "drug-likeness" of a compound for oral administration.[6][7]

-

Molecular Weight: < 500 Da (Pass: 260.22)

-

cLogP: ≤ 5 (Pass: ~2.7)

-

H-Bond Donors: ≤ 5 (Pass: 1)

-

H-Bond Acceptors: ≤ 10 (Pass: 4)

Predicting Absorption

Absorption describes the process by which a drug enters the systemic circulation. For orally administered drugs, this primarily involves crossing the intestinal epithelium.

In Silico Prediction

Computational models, often based on Quantitative Structure-Activity Relationships (QSAR), can provide an initial estimate of intestinal absorption.[9] Tools such as ADMET Predictor® or free web servers can be used.[10][11] Based on its favorable physicochemical properties, N-(4-fluorophenyl)-4-nitrobenzamide is predicted to have high passive intestinal absorption.

In Vitro Experimental Protocols

To experimentally determine permeability, a two-tiered approach is recommended, starting with a simple, high-throughput assay and moving to a more complex, biologically relevant model.[12]

Tier 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model assesses passive, transcellular permeability.[13][14] It is a cost-effective method to rank compounds based on their ability to diffuse across a lipid membrane, mimicking the primary route of passive absorption.[13][15]

Experimental Protocol: PAMPA

-

Preparation: A filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.[16]

-

Donor Plate: The test compound is dissolved in a buffer at a relevant gastrointestinal pH (e.g., pH 6.5) and added to the donor wells.

-

Sandwich Assembly: The filter plate is placed on an acceptor plate containing buffer at physiological pH (7.4).

-

Incubation: The "sandwich" is incubated for a defined period (e.g., 2-5 hours) at room temperature.[13]

-

Quantification: Following incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Pe) is calculated. High and low permeability control compounds must be included to validate the assay.

Tier 2: Caco-2 Permeability Assay

The Caco-2 assay is the industry gold standard for predicting human intestinal absorption.[17] Caco-2 cells, a human colon adenocarcinoma line, differentiate into a monolayer of polarized epithelial cells that form tight junctions and express key efflux transporters (e.g., P-glycoprotein), thus modeling both passive and active transport mechanisms.[18][19]

Caption: Bidirectional Caco-2 permeability assay workflow.

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

-

Cell Culture: Caco-2 cells are seeded on semipermeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.[20]

-

Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). A TEER value ≥ 200 Ω·cm² is typically required.[21]

-

Experiment Initiation: The culture medium is replaced with transport buffer. The test compound (e.g., at 10 µM) is added to either the apical (A) side (for A→B transport, simulating absorption) or the basolateral (B) side (for B→A transport, assessing efflux).[20]

-

Sampling: The plates are incubated at 37°C. Aliquots are taken from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).[20]

-

Quantification: Compound concentrations in the collected samples are determined by LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is a substrate of an efflux transporter like P-glycoprotein.[18]

Predicting Distribution

Distribution describes the reversible transfer of a drug from the bloodstream into various tissues and organs. A key parameter is the extent of binding to plasma proteins.

In Silico Prediction

Various QSAR models can predict plasma protein binding (PPB) based on physicochemical properties, particularly lipophilicity. For N-(4-fluorophenyl)-4-nitrobenzamide, with a cLogP of ~2.7, moderate to high plasma protein binding is anticipated.

In Vitro Experimental Protocol: Equilibrium Dialysis

Equilibrium dialysis is the gold-standard method for determining the fraction of a drug bound to plasma proteins. It measures the unbound fraction (fu), which is the pharmacologically active portion of the drug.

Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis

-

Apparatus Setup: A dialysis apparatus with two chambers separated by a semipermeable membrane is used. The membrane allows free passage of the small molecule but retains large proteins.

-

Loading: Plasma (human, rat, etc.) is added to one chamber, and a protein-free buffer (phosphate-buffered saline, pH 7.4) is added to the other.

-

Compound Addition: The test compound is spiked into the plasma-containing chamber at a known concentration.

-

Equilibration: The apparatus is sealed and incubated at 37°C with gentle agitation for a sufficient time (e.g., 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.

-

Sampling & Analysis: After incubation, samples are taken from both the plasma and buffer chambers. The concentration of the compound in each sample is measured by LC-MS/MS.

-

Calculation:

-

Percent Bound = [ (Cplasma - Cbuffer) / Cplasma ] * 100

-

Fraction Unbound (fu) = Cbuffer / Cplasma

-

Self-Validation: The assay includes control compounds with known high and low binding (e.g., warfarin and metoprolol) to ensure the system is performing correctly.

-

Predicting Metabolism

Metabolism is the biochemical modification of drug molecules, primarily occurring in the liver. This process facilitates excretion but can also lead to the formation of active or toxic metabolites and is a major source of drug-drug interactions (DDIs).[22]

In Silico Prediction

Software can predict potential sites of metabolism on the molecule by identifying atoms most susceptible to enzymatic attack (e.g., by Cytochrome P450 enzymes). For N-(4-fluorophenyl)-4-nitrobenzamide, potential metabolic soft spots include aromatic hydroxylation on either ring or reduction of the nitro group.

In Vitro Experimental Protocols

Tier 1: Metabolic Stability in Human Liver Microsomes (HLM)

This assay provides a measure of intrinsic clearance (Clint) by quantifying the rate at which the compound is metabolized by the primary Phase I enzymes (Cytochrome P450s) present in liver microsomes.[23][24]

Experimental Protocol: HLM Stability Assay

-

Reaction Mixture: Human liver microsomes (e.g., 0.5 mg/mL protein) are pre-incubated with the test compound (e.g., 1 µM) in a phosphate buffer (pH 7.4) at 37°C.[24][25]

-

Reaction Initiation: The metabolic reaction is initiated by adding a cofactor solution containing NADPH.[24]

-

Time Course Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[25]

-

Reaction Termination: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[24]

-

Analysis: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to measure the remaining concentration of the parent compound.

-

Data Analysis: The natural log of the percentage of compound remaining is plotted against time. The slope of this line gives the elimination rate constant (k). From this, the half-life (t1/2 = 0.693/k) and intrinsic clearance (Clint) are calculated.

-

Controls: A "minus cofactor" control is essential to ensure the observed compound loss is due to NADPH-dependent enzymatic activity.[26] High and low clearance compounds are used for validation.

Tier 2: Cytochrome P450 (CYP) Inhibition Assay

This assay determines if the test compound can inhibit the activity of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4), which is a primary cause of clinical drug-drug interactions.[27][28] Regulatory bodies like the FDA provide clear guidance on conducting these studies.[29][30][31]

Experimental Protocol: CYP Inhibition (IC50 Determination)

-

Incubation: Human liver microsomes are incubated with a specific probe substrate for each CYP isoform (e.g., phenacetin for CYP1A2) and a range of concentrations of the test compound.[32]

-

Reaction: The reaction is initiated with NADPH and incubated at 37°C for a short, defined period.[33]

-

Termination & Analysis: The reaction is stopped, and the amount of metabolite formed from the probe substrate is quantified by LC-MS/MS.

-

Data Analysis: The rate of metabolite formation is compared to a vehicle control (no inhibitor). The concentration of the test compound that causes 50% inhibition of the enzyme activity (the IC50 value) is calculated.

-

Interpretation: A low IC50 value indicates a potent inhibitor and flags a potential for drug-drug interactions.

Predicting Excretion

Excretion is the final removal of the drug and its metabolites from the body, typically via the kidneys (urine) or liver (bile/feces). Predicting the exact route is complex, but the preceding data provides strong indicators.

-

Physicochemical Properties: The compound's molecular weight of 260.22 g/mol is below the typical threshold for significant biliary excretion, suggesting renal excretion may be a major pathway.[34]

-

Metabolism: If the compound is extensively metabolized to more polar species (as determined by metabolite identification studies, a follow-on to the stability assay), renal clearance of these metabolites will be the primary excretion route.

-

Transporters: The Caco-2 efflux assay provides an initial screen for interaction with excretory transporters. If significant efflux is observed, the compound may be a substrate for transporters in the kidney or liver that actively secrete it into urine or bile.

Conclusion: Synthesizing the ADME Profile

By systematically applying the integrated workflow of in silico and in vitro methodologies described in this guide, a comprehensive and predictive ADME profile for N-(4-fluorophenyl)-4-nitrobenzamide can be constructed.

Predicted Profile Summary:

-

Absorption: Likely high, based on excellent physicochemical properties and adherence to Lipinski's rules. The Caco-2 assay will be critical to confirm this and to rule out significant efflux as a barrier to absorption.

-

Distribution: Expected to be well-distributed with moderate to high plasma protein binding. The unbound fraction will be key to understanding its pharmacological activity.

-

Metabolism: The compound is likely to be a substrate for CYP-mediated metabolism. The HLM stability assay will quantify its metabolic liability, while the CYP inhibition screen will assess its potential for causing drug-drug interactions.

-

Excretion: Renal clearance of either the parent drug or its metabolites is predicted to be the dominant excretion pathway.

This predictive profile serves as a critical decision-making tool. It identifies the compound's strengths (e.g., probable good absorption) and potential weaknesses (e.g., a possible CYP inhibition liability). This data-driven approach enables researchers to either advance the compound with confidence, select it for further optimization, or terminate its development early, thereby saving valuable time and resources in the drug discovery pipeline.

References

- Vertex AI Search. (n.d.). 4-Nitrobenzamide CAS 619-80-7 Product Specification.

-

Shin, H. K., et al. (n.d.). Predicting ADME Properties of Chemicals. ResearchGate. Retrieved January 27, 2026, from [Link]

-

Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved January 27, 2026, from [Link]

-

Wikipedia. (n.d.). Lipinski's rule of five. Retrieved January 27, 2026, from [Link]

-

Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved January 27, 2026, from [Link]

-

protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved January 27, 2026, from [Link]

-

U.S. Food and Drug Administration. (2024). Drug Interactions | Relevant Regulatory Guidance and Policy Documents. Retrieved January 27, 2026, from [Link]

-

Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved January 27, 2026, from [Link]

-

Uddin, R., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. Retrieved January 27, 2026, from [Link]

-

JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved January 27, 2026, from [Link]

-

BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved January 27, 2026, from [Link]

-

National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. Retrieved January 27, 2026, from [Link]

-

Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved January 27, 2026, from [Link]

-

MDPI. (n.d.). In Silico ADME Methods Used in the Evaluation of Natural Products. Retrieved January 27, 2026, from [Link]

-

U.S. Food and Drug Administration. (2024). M12 Drug Interaction Studies. Retrieved January 27, 2026, from [Link]

-

Evotec. (n.d.). Microsomal Stability. Retrieved January 27, 2026, from [Link]

-

U.S. Food and Drug Administration. (2024). ICH M12 Drug-Drug Interaction Studies Final Guidance. YouTube. Retrieved January 27, 2026, from [Link]

-

Pion Inc. (2022). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube. Retrieved January 27, 2026, from [Link]

-

Clinical Tree. (2023). ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective. Retrieved January 27, 2026, from [Link]

-

SwissADME. (n.d.). Retrieved January 27, 2026, from [Link]

-

(n.d.). Caco2 assay protocol. Retrieved January 27, 2026, from [Link]

-

Moodle@Units. (n.d.). Lipinski's rule of five. Retrieved January 27, 2026, from [Link]

-

Simulations Plus. (n.d.). ADMET Predictor®. Retrieved January 27, 2026, from [Link]

-

National Institutes of Health. (n.d.). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. Retrieved January 27, 2026, from [Link]

-

National Institutes of Health. (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC. Retrieved January 27, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). BDDCS, the Rule of 5 and Drugability. PubMed Central. Retrieved January 27, 2026, from [Link]

-

Optibrium. (n.d.). Which ADMET properties are important for me to predict?. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). Caco-2 cell permeability assays to measure drug absorption. Retrieved January 27, 2026, from [Link]

-

Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved January 27, 2026, from [Link]

-

VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. Retrieved January 27, 2026, from [Link]

-

Eurofins Discovery. (n.d.). CYP Inhibition Assays. Retrieved January 27, 2026, from [Link]

-

Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved January 27, 2026, from [Link]

-

Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved January 27, 2026, from [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. vectorb2b.com [vectorb2b.com]

- 3. In Silico ADME Methods Used in the Evaluation of Natural Products [mdpi.com]

- 4. SwissADME [swissadme.ch]

- 5. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 6. moodle2.units.it [moodle2.units.it]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 12. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]

- 13. PAMPA | Evotec [evotec.com]

- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 15. youtube.com [youtube.com]

- 16. bioassaysys.com [bioassaysys.com]

- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 18. Caco-2 Permeability | Evotec [evotec.com]

- 19. researchgate.net [researchgate.net]

- 20. enamine.net [enamine.net]

- 21. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 22. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 24. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 25. Metabolic Stability Assays [merckmillipore.com]

- 26. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]

- 27. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 28. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 29. fda.gov [fda.gov]

- 30. fda.gov [fda.gov]

- 31. youtube.com [youtube.com]

- 32. enamine.net [enamine.net]

- 33. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 34. optibrium.com [optibrium.com]

Methodological & Application

Synthesis Protocol for N-(4-fluorophenyl)-4-nitrobenzamide: A Detailed Guide

An Application Note for Drug Development Professionals and Researchers

Introduction

N-(4-fluorophenyl)-4-nitrobenzamide is a member of the benzanilide class of organic compounds, characterized by an amide linkage between a substituted aniline and a benzoic acid derivative. The presence of a nitro group, a common pharmacophore, and a fluorine atom, known to enhance metabolic stability and binding affinity, makes this scaffold a subject of interest in medicinal chemistry and materials science.[1][2] Benzamide derivatives are explored for a wide range of biological activities, including antimicrobial, insecticidal, and antifungal properties.[3][4][5] This document provides a comprehensive, field-tested protocol for the synthesis of N-(4-fluorophenyl)-4-nitrobenzamide, emphasizing the chemical principles, procedural rationale, and safety considerations necessary for successful and reproducible execution.

Chemical Principle and Reaction Mechanism

The synthesis of N-(4-fluorophenyl)-4-nitrobenzamide is achieved via a nucleophilic acyl substitution reaction between 4-fluoroaniline and 4-nitrobenzoyl chloride.[6] This specific type of acylation is widely known as the Schotten-Baumann reaction.[1][7]

Causality of the Reaction:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-fluoroaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. 4-Nitrobenzoyl chloride is an effective acylating agent due to the electron-withdrawing nature of both the nitro group and the chlorine atom, which increases the positive partial charge on the carbonyl carbon.[8]

-

Tetrahedral Intermediate: This attack forms an unstable tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

-

Deprotonation: A base, such as triethylamine or pyridine, is incorporated into the reaction mixture to neutralize the hydrochloric acid (HCl) generated as a byproduct.[9] This is crucial as the acidic HCl would otherwise protonate the unreacted 4-fluoroaniline, rendering it non-nucleophilic and halting the reaction.

The overall reaction is as follows:

C₆H₄(F)NH₂ + C₆H₄(NO₂)COCl + (C₂H₅)₃N → C₁₃H₉FN₂O₃ + (C₂H₅)₃N·HCl

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol, from initial setup to final product characterization.

Caption: Workflow for the synthesis of N-(4-fluorophenyl)-4-nitrobenzamide.

Detailed Experimental Protocol

Materials and Reagents

-

4-Fluoroaniline (C₆H₆FN, ≥99%)

-

4-Nitrobenzoyl chloride (C₇H₄ClNO₃, ≥98%)

-

Triethylamine (TEA, (C₂H₅)₃N, ≥99.5%)

-

Dichloromethane (DCM, CH₂Cl₂, anhydrous, ≥99.8%)

-

Hydrochloric Acid (HCl, 1 M aqueous solution)

-

Sodium Bicarbonate (NaHCO₃, saturated aqueous solution)

-

Brine (saturated NaCl aqueous solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (ACS grade)

-

Hexane (ACS grade)

-

TLC plates (Silica gel 60 F₂₅₄)

Equipment

-

Round-bottom flasks and magnetic stir bars

-

Magnetic stirrer hotplate

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware

-

Melting point apparatus

Reagent Data Summary

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |

| 4-Fluoroaniline | C₆H₆FN | 111.12 | 1.0 | 10.0 | 1.11 g |

| 4-Nitrobenzoyl chloride | C₇H₄ClNO₃ | 185.56 | 1.05 | 10.5 | 1.95 g |

| Triethylamine | (C₂H₅)₃N | 101.19 | 1.2 | 12.0 | 1.67 mL |

| Dichloromethane | CH₂Cl₂ | 84.93 | - | - | ~80 mL |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoroaniline (1.11 g, 10.0 mmol) and triethylamine (1.67 mL, 12.0 mmol) in 50 mL of anhydrous dichloromethane (DCM). Stir the solution at room temperature until all solids have dissolved. Cool the flask in an ice-water bath to 0 °C.

-

Rationale: Anhydrous DCM is used as the solvent because it is aprotic and will not react with the highly reactive acyl chloride.[9] Cooling the initial solution to 0 °C helps to control the initial exotherm of the reaction upon addition of the acyl chloride. Triethylamine is added as a base to neutralize the HCl byproduct.[1]

-

-

Acyl Chloride Addition: Separately, dissolve 4-nitrobenzoyl chloride (1.95 g, 10.5 mmol) in 30 mL of anhydrous DCM. Transfer this solution to a dropping funnel. Add the 4-nitrobenzoyl chloride solution dropwise to the stirred amine solution over a period of 20-30 minutes, ensuring the internal temperature remains below 10 °C.

-

Rationale: A slight excess of the acyl chloride ensures complete consumption of the limiting aniline reagent. Slow, dropwise addition is critical to prevent a rapid temperature increase, which could lead to side reactions and reduced yield.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

-

Rationale: Many Schotten-Baumann reactions proceed rapidly at room temperature.[7] The progress of the reaction should be monitored to determine completion.

-

-

Monitoring: Monitor the reaction using Thin Layer Chromatography (TLC) with a 4:1 Hexane:Ethyl Acetate eluent. Spot the starting 4-fluoroaniline and the reaction mixture. The reaction is complete when the 4-fluoroaniline spot has disappeared and a new, less polar product spot is dominant.

-

Quenching and Work-up: Transfer the reaction mixture to a 250 mL separatory funnel. Wash the organic layer sequentially with:

-

50 mL of 1 M HCl solution.

-

50 mL of saturated NaHCO₃ solution.

-

50 mL of brine.

-

Rationale: The HCl wash removes the excess triethylamine and any remaining 4-fluoroaniline by converting them into their water-soluble hydrochloride salts. The NaHCO₃ wash neutralizes any remaining acidic species, including excess 4-nitrobenzoyl chloride (by hydrolysis) and HCl. The final brine wash removes the bulk of the dissolved water from the organic layer.

-

-

Isolation: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude solid product.[1]

-

Purification: Purify the crude solid by recrystallization from hot ethyl acetate.[3] Dissolve the crude product in a minimal amount of boiling ethyl acetate, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry in a vacuum oven.

Product Characterization and Validation

-

Appearance: The final product, N-(4-fluorophenyl)-4-nitrobenzamide, should be a pale yellow or off-white solid.

-

Molecular Formula: C₁₃H₉FN₂O₃

-

Molecular Weight: 260.22 g/mol [10]

-

Analytical Confirmation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

-

¹H and ¹³C NMR: To confirm the chemical structure.

-

FT-IR Spectroscopy: To identify the characteristic amide C=O stretch (approx. 1670 cm⁻¹) and N-H stretch (approx. 3300 cm⁻¹).

-

Mass Spectrometry (MS): To confirm the molecular weight (m/z).[11]

-

Melting Point (MP): To assess purity; a sharp melting point range indicates high purity.

-

Safety Precautions and Waste Management

This protocol involves hazardous materials and must be performed with appropriate safety measures.

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Chemical Fume Hood: All steps of this procedure must be conducted inside a certified chemical fume hood to avoid inhalation of toxic vapors and dust.[12]

-

Reagent Hazards:

-

4-Nitrobenzoyl chloride: Corrosive and causes severe skin burns and eye damage. It is also a lachrymator and reacts with water, releasing HCl gas. Handle with extreme care and keep away from moisture.[12][13]

-

4-Fluoroaniline: Toxic if swallowed, inhaled, or in contact with skin. It is also an irritant.[14]

-

Dichloromethane: A suspected carcinogen.

-

Triethylamine: Flammable and corrosive.

-

-

Waste Disposal: All organic and aqueous waste must be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local environmental regulations. Do not pour any chemical waste down the drain.

Conclusion

The protocol described herein provides a reliable and efficient method for the synthesis of N-(4-fluorophenyl)-4-nitrobenzamide. By carefully controlling the reaction conditions and adhering to the specified work-up and purification procedures, researchers can obtain the target compound in high yield and purity. The emphasis on the rationale behind each step and strict adherence to safety protocols ensures the successful and safe execution of this synthesis, providing a valuable building block for further research in drug discovery and materials science.

References

-

Al-Hourani, B. J., Al-Awaida, W. A., Al-Khawaldeh, M. A., & Al-Qtaitat, A. I. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank, 2024(1), M1845. [Link]

-

Saeed, S., et al. (2012). N-(4-Chlorophenyl)-4-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2768. [Link]

-

Santhosh, M. V., et al. (2016). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences, 6(2), 161-169. [Link]

-

Saeed, S., et al. (2011). N-(4-Bromophenyl)-4-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(2), o279. [Link]

- Pomogaeva, L. S., et al. (1998). Method for production of 4-nitrobenzamide.

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

-

Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. [Link]

-

González-Bacerio, J., et al. (2013). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry, 56(15), 6067–6081. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzyl chloride. [Link]

-

MDPI. (2022). 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. Molecules, 27(19), 6296. [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. [Link]

-

Wang, X., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(21), 5183. [Link]

- Google Patents. (n.d.). Process for producing nitrobenzoyl chloride.

-

Organic Chemistry Data. (n.d.). Amine to Amide (via Acid Chloride). [Link]

-

Semantic Scholar. (2021). Synthesis and Antifungal and Insecticidal Activities of Novel N-Phenylbenzamide Derivatives Bearing a Trifluoro. [Link]

-

Pérez-Coronado, L. M., et al. (2024). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. ACS Omega. [Link]

-

Tran, P. H., et al. (2014). Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones. Synthetic Communications, 44(6), 893-901. [Link]

-

Pearson. (2024). Show how you would use appropriate acyl chlorides and amines to synthesize the following amides. [Link]

-

Reddit. (2023). Need help in optimizing amide formation through acyl chloride pathway. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. N-(4-Chlorophenyl)-4-nitrobenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-(4-Bromophenyl)-4-nitrobenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Show how you would use appropriate acyl chlorides and amines to s... | Study Prep in Pearson+ [pearson.com]

- 7. Amide Synthesis [fishersci.it]

- 8. chemimpex.com [chemimpex.com]

- 9. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 10. N-(4-Fluorophenyl)-4-nitrobenzaMide, 97% synthesis - chemicalbook [chemicalbook.com]

- 11. ijpbs.com [ijpbs.com]

- 12. fishersci.es [fishersci.es]

- 13. tcichemicals.com [tcichemicals.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

Developing N-(4-fluorophenyl)-4-nitrobenzamide as a Chemical Probe: Application Notes and Protocols

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and utilization of N-(4-fluorophenyl)-4-nitrobenzamide as a novel chemical probe. We present a structured approach, beginning with the fundamental characterization of the compound, followed by detailed protocols for target identification and validation, and culminating in methodologies for its application in cellular and biochemical assays. Our aim is to equip researchers with the necessary tools and insights to effectively employ this molecule for exploring biological pathways and accelerating drug discovery efforts. The protocols outlined herein are designed to be self-validating, emphasizing scientific integrity and reproducibility.

Introduction: The Rationale for a New Chemical Probe

The interrogation of complex biological systems often relies on the use of small molecules that can modulate the function of specific proteins. These "chemical probes" are powerful tools for dissecting cellular pathways and validating potential drug targets.[1][2][3] N-(4-fluorophenyl)-4-nitrobenzamide, a synthetically accessible benzamide derivative, presents an intriguing scaffold for chemical probe development. The presence of a nitro group, a common pharmacophore in bioactive molecules, and a fluorophenyl moiety suggests potential for specific interactions with biological macromolecules. While structurally related N-phenylbenzamide and nitrobenzamide compounds have demonstrated a range of biological activities, including anticancer and antimicrobial effects, the specific targets and mechanism of action of N-(4-fluorophenyl)-4-nitrobenzamide remain uncharacterized.[4][5]

This guide provides a roadmap for the systematic development of N-(4-fluorophenyl)-4-nitrobenzamide from a compound of unknown function into a validated chemical probe. We will address the critical aspects of probe development, including synthesis and characterization, target deconvolution, and rigorous validation of its biological activity and selectivity.

Synthesis and Characterization of N-(4-fluorophenyl)-4-nitrobenzamide

The successful development of a chemical probe begins with a robust and scalable synthesis, followed by thorough characterization to ensure purity and structural integrity.

Synthesis Protocol

N-(4-fluorophenyl)-4-nitrobenzamide can be synthesized via a straightforward amidation reaction between 4-nitrobenzoyl chloride and 4-fluoroaniline.

Materials:

-

4-nitrobenzoyl chloride

-

4-fluoroaniline

-

Pyridine or Triethylamine (base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 4-fluoroaniline (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 4-nitrobenzoyl chloride (1.05 equivalents) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Collect the fractions containing the pure product and evaporate the solvent to yield N-(4-fluorophenyl)-4-nitrobenzamide as a solid.

Physicochemical Characterization

It is imperative to confirm the identity and purity of the synthesized compound.

| Parameter | Expected Value |

| Molecular Formula | C₁₃H₉FN₂O₃ |

| Molecular Weight | 260.22 g/mol |

| CAS Number | 347-81-9[6] |

| Appearance | Off-white to yellow solid |

| Purity (by HPLC) | >95% |

Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To determine purity.

Target Identification and Validation: Unveiling the Molecular Target

A critical step in chemical probe development is the identification of its biological target(s).[5][7] Given the unknown nature of N-(4-fluorophenyl)-4-nitrobenzamide's interactions, a multi-pronged approach is recommended.

Initial Hypothesis Generation: Kinase Profiling

Many small molecule inhibitors target protein kinases. Therefore, an initial broad screening against a panel of kinases can provide valuable starting information.[8][9]

Protocol: Kinase Panel Screening

-

Outsource N-(4-fluorophenyl)-4-nitrobenzamide for screening against a comprehensive kinase panel (e.g., KINOMEscan™ or similar services).[8][10][11]

-

The service will typically provide data on the binding affinity or inhibitory activity of the compound against hundreds of kinases.

-

Analyze the results to identify any kinases that show significant interaction with the compound.

Rationale: This approach provides a rapid and broad overview of potential kinase targets, guiding subsequent validation efforts.

Unbiased Target Identification Strategies

To identify non-kinase targets or to confirm initial kinase hits in a cellular context, unbiased proteomic approaches are essential.

This classic technique involves immobilizing the chemical probe on a solid support to "pull down" its binding partners from a cell lysate.[6][12][13][14]

Workflow for Affinity-Based Target Identification

Caption: Workflow for affinity chromatography-based target identification.

Protocol: Affinity Chromatography

-

Probe Derivatization: Synthesize an analog of N-(4-fluorophenyl)-4-nitrobenzamide with a linker suitable for immobilization (e.g., an amine or alkyne). It is crucial that the linker attachment point minimizes disruption of the compound's binding activity.

-

Immobilization: Covalently attach the derivatized probe to a solid support (e.g., NHS-activated Sepharose beads).

-

Cell Lysis: Prepare a protein lysate from a relevant cell line.

-

Incubation: Incubate the cell lysate with the immobilized probe and a control (beads with no probe).

-

Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins.

-

Protein Identification: Identify the eluted proteins using mass spectrometry.

Self-Validation: To increase confidence in the identified hits, perform competition experiments where the cell lysate is pre-incubated with an excess of free N-(4-fluorophenyl)-4-nitrobenzamide before adding the immobilized probe. True binding partners should be outcompeted and thus absent in the final eluate.

CETSA is a powerful method to confirm direct target engagement in a cellular environment. It is based on the principle that a ligand binding to its target protein increases the protein's thermal stability.[15][16][17][18][19]

Workflow for CETSA

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA

-

Cell Treatment: Treat intact cells with N-(4-fluorophenyl)-4-nitrobenzamide or a vehicle control.

-

Heating: Heat the cell suspensions to a range of temperatures.

-

Lysis and Separation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

-

Analysis: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

-

Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

In Vitro and In Vivo Characterization

Once a putative target is identified and validated, the next step is to characterize the probe's potency, selectivity, and cellular effects.

Biochemical Assays

If the target is an enzyme, its activity can be measured in the presence of varying concentrations of the probe to determine the IC₅₀ value.

Example Protocol: Kinase Inhibition Assay

-

Assay Setup: In a microplate, combine the recombinant kinase, its specific substrate, and ATP.

-

Compound Addition: Add N-(4-fluorophenyl)-4-nitrobenzamide at a range of concentrations.

-

Incubation: Allow the reaction to proceed for a defined period.

-

Detection: Measure the amount of product formed using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

-

Data Analysis: Plot the percentage of inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC₅₀.

Cell-Based Assays

Cell-based assays are crucial for confirming that the probe engages its target in a cellular context and elicits a functional response.

Protocol: Target Engagement Biomarker Assay

-

Identify a downstream biomarker of the target's activity (e.g., phosphorylation of a substrate for a kinase).

-

Treat cells with a dose-range of N-(4-fluorophenyl)-4-nitrobenzamide.

-

Lyse the cells and measure the levels of the biomarker using Western blotting or an ELISA-based method.

-

Determine the EC₅₀ value, which is the concentration of the probe that produces 50% of the maximal effect.

Selectivity Profiling

A good chemical probe should be selective for its intended target.[1][3]

Strategies for Assessing Selectivity:

-

Broad Profiling: Screen the probe against a panel of related proteins (e.g., a kinome panel if the primary target is a kinase).

-

Inactive Control: Synthesize a structurally similar analog of the probe that is inactive against the primary target. This control should be used in parallel in cellular assays to ensure that the observed phenotype is due to on-target activity.[3]

-

Orthogonal Probe: Use a structurally distinct probe that targets the same protein to see if it recapitulates the same phenotype.[3]

Safety and Handling

Proper safety precautions are essential when working with any chemical compound.

General Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[20][21]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[21][22]

-

Avoid inhalation of dust and contact with skin and eyes.[22][23]

Toxicology Information (based on related compounds):

-

Nitroaromatic compounds can be toxic.[24] Handle with care.

-

Refer to the Safety Data Sheet (SDS) for detailed information on hazards, first aid measures, and disposal.[20][21][22][24]

Conclusion

The development of N-(4-fluorophenyl)-4-nitrobenzamide as a chemical probe offers a valuable opportunity to explore novel biological space. By following the systematic approach outlined in these application notes, from synthesis and characterization to target identification and rigorous validation, researchers can establish this compound as a reliable tool for chemical biology and drug discovery. The key to success lies in a multi-faceted and self-validating experimental design that provides a clear link between the chemical probe, its molecular target, and the resulting cellular phenotype.

References

-

Blagg, J. and Workman, P. (2017). Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology. Cancer Cell, 32(1), 9-25. [Link]

-

Frye, S. V. (2010). The art of the chemical probe. Nature Chemical Biology, 6(3), 159-161. [Link]

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

-

Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]

-

Schenone, M., Dancík, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232–240. [Link]

-

Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. [Link]

-

Lee, S., et al. (2021). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Molecules, 26(15), 4485. [Link]

-

Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 4(3), 149-153. [Link]

-

Wang, S., et al. (2023). Affinity Chromatographic Method for Determining Drug–Protein Interaction with Enhanced Speed Than Typical Frontal Analysis. Langmuir, 39(30), 10567–10574. [Link]

-

The Royal Society of Chemistry. (2020). Assays to Characterize the Cellular Pharmacology of a Chemical Probe. In Chemical Probes for Biological Systems. [Link]

-

Pharmaron. (n.d.). Kinase Panel Profiling. [Link]

-

Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. [Link]

-

Frye, S. V. (2010). The art of the chemical probe. Nature Chemical Biology, 6(3), 159-161. [Link]

-

News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

-

ResearchGate. (n.d.). Affinity chromatography-based proteomics for drug target deconvolution. [Link]

-

European Federation for Medicinal Chemistry. (2020). Best Practices: Chemical Probes Webinar. [Link]

-

NIH Grants and Funding. (2024). Assay development and screening for discovery of chemical probes, drugs or immunomodulators. [Link]

-

Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

-

Taylor & Francis Online. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. [Link]

-

PubMed. (2013). Target identification of small molecules based on chemical biology approaches. [Link]

-

Eurofins Discovery. (2016). Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. [Link]

-